molecular formula C15H20FNO2S B2976321 N-(2-(cyclohex-1-en-1-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide CAS No. 898644-76-3

N-(2-(cyclohex-1-en-1-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide

Cat. No.: B2976321
CAS No.: 898644-76-3
M. Wt: 297.39
InChI Key: KWQYSWBCOSJBLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(cyclohex-1-en-1-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide is a sulfonamide derivative featuring a substituted benzene ring and a cyclohexene-containing ethyl chain. The benzene ring is substituted with a fluorine atom at position 4 and a methyl group at position 3, while the sulfonamide group is linked to an ethyl chain terminating in a cyclohex-1-en-1-yl moiety. This structure combines lipophilic (cyclohexene, methyl) and electron-withdrawing (fluoro) groups, which may influence its physicochemical and pharmacological properties.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-4-fluoro-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO2S/c1-12-11-14(7-8-15(12)16)20(18,19)17-10-9-13-5-3-2-4-6-13/h5,7-8,11,17H,2-4,6,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWQYSWBCOSJBLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCCC2=CCCCC2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(cyclohex-1-en-1-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide typically involves the following steps:

    Formation of the cyclohexene ring: This can be achieved through the hydrogenation of benzene or other aromatic compounds under specific conditions.

    Attachment of the ethyl group: The ethyl group can be introduced via alkylation reactions using ethyl halides.

    Introduction of the fluoro and methyl groups: These groups can be added through electrophilic aromatic substitution reactions using appropriate reagents like fluorinating agents and methylating agents.

    Sulfonamide formation: The final step involves the reaction of the intermediate compound with sulfonyl chloride to form the sulfonamide.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using similar steps but optimized for efficiency and yield. This could include the use of continuous flow reactors, high-pressure hydrogenation, and automated purification systems to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(2-(cyclohex-1-en-1-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluoro and methyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new sulfonamide derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of new antibiotics.

    Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-(cyclohex-1-en-1-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates, leading to the disruption of essential biochemical pathways. The fluoro and methyl groups can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

a) N-(2-(cyclohex-1-en-1-yl)ethyl)-4-fluoro-3-methoxybenzenesulfonamide

  • Substituents : 4-fluoro, 3-methoxy (vs. 3-methyl in the target compound).
  • Molecular Formula: C₁₅H₂₀FNO₃S .

b) 4-[1-(Cyclohex-1-en-1-yl)-2-(dimethylamino)ethyl]phenol

  • Structure: Features a phenol core with a cyclohexene-ethyl-dimethylamino chain.
  • Molecular Formula: C₁₆H₂₃NO₃ .

c) EU Patent Compounds (EP 2 697 207 B1)

  • Examples: Trifluoromethanesulfonamide derivatives with oxazolidinone and trifluoromethylphenyl groups .
  • Key Differences: Bulky substituents (e.g., trifluoromethyl, oxazolidinone) enhance metabolic stability but reduce conformational flexibility compared to the target compound’s simpler sulfonamide motif .

Physicochemical Properties

The target compound’s methyl group at position 3 likely increases lipophilicity (logP ~3.5–4.0 estimated) compared to the methoxy analog (logP ~2.5–3.0 due to polar oxygen). Fluorine’s electronegativity may improve membrane permeability and bioavailability.

Pharmacological Implications

  • Target Compound : The 3-methyl group may favor interactions with hydrophobic enzyme pockets, while the sulfonamide could inhibit carbonic anhydrases or proteases.
  • Methoxy Analog : The 3-methoxy group might engage in hydrogen bonding, altering target selectivity .
  • Desvenlafaxine-Related Compound: Demonstrates that cyclohexene-ethylamine derivatives can modulate neurotransmitter reuptake, hinting at possible serotonin/norepinephrine effects for the target compound .

Data Table: Key Comparisons

Compound Name Substituents (Benzene Ring) Cyclohexene Chain Modifications Molecular Formula Potential Applications Reference
Target Compound 4-fluoro, 3-methyl Ethyl linkage C₁₅H₁₉FNO₂S* Enzyme inhibition, CNS drugs
N-(2-(cyclohex-1-en-1-yl)ethyl)-4-fluoro-3-methoxybenzenesulfonamide 4-fluoro, 3-methoxy Ethyl linkage C₁₅H₂₀FNO₃S Research chemical
4-[1-(Cyclohex-1-en-1-yl)-2-(dimethylamino)ethyl]phenol Phenol, dimethylamino Ethyl-dimethylamino C₁₆H₂₃NO₃ Antidepressant intermediates
EP 2 697 207 B1 Derivatives Trifluoromethyl, oxazolidinone Complex heterocycles Varies Metabolic stability enhancement

*Estimated based on structural similarity.

Biological Activity

N-(2-(cyclohex-1-en-1-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

IUPAC Name : N-(2-(cyclohexen-1-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide
Molecular Formula : C15H20FNO2S
Molecular Weight : 305.39 g/mol
CAS Number : 15232-90-3

The compound features a cyclohexene ring, a fluoro group, and a sulfonamide moiety, which contributes to its biological activity by interacting with various molecular targets.

This compound acts primarily through the inhibition of specific enzymes. The sulfonamide group mimics the structure of natural substrates, allowing it to interfere with enzyme activity. This mechanism is particularly relevant in the context of antimicrobial activity, where sulfonamides inhibit bacterial folic acid synthesis by competing with para-aminobenzoic acid (PABA) for the active site of dihydropteroate synthase.

Antimicrobial Properties

Sulfonamides have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that this compound can inhibit bacterial growth at concentrations comparable to traditional sulfa drugs.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In cellular assays, this compound has shown promising results in inhibiting the proliferation of various cancer cell lines, including breast and colon cancer cells. The compound's ability to induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth has been documented .

Study 1: Antibacterial Efficacy

In a comparative study assessing the antibacterial efficacy of various sulfonamides, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated an IC50 value of approximately 25 µM for S. aureus and 30 µM for E. coli, demonstrating its potential as an effective antibacterial agent.

Study 2: Anticancer Activity

A recent investigation into the anticancer effects of this compound involved treating MCF-7 breast cancer cells with varying concentrations (0, 10, 25, and 50 µM). The study found that at 50 µM, there was a significant reduction in cell viability (approximately 70% compared to control), indicating strong anticancer properties. Mechanistic studies revealed that the compound induced cell cycle arrest at the G2/M phase and activated caspase pathways leading to apoptosis .

Data Tables

Biological Activity IC50 (µM) Target Organism/Cell Line
Antibacterial25Staphylococcus aureus
Antibacterial30Escherichia coli
Anticancer50MCF-7 Breast Cancer Cells

Q & A

Basic Research Questions

Q. How can the synthesis of N-(2-(cyclohex-1-en-1-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide be optimized for improved yield and purity?

  • Methodology : Utilize trifluoromethanesulfonate precursors (e.g., cyclohex-1-en-1-yl trifluoromethanesulfonate) to facilitate nucleophilic substitution or coupling reactions. Monitor reaction progress via TLC (hexanes/ethyl acetate, 9:1) and stain with p-anisaldehyde for visualization . Purify via column chromatography using silica gel, and confirm purity via HPLC or GC-MS.

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodology :

  • NMR : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F NMR to confirm regiochemistry and substituent effects (e.g., fluorine’s deshielding impact) .
  • IR : Identify sulfonamide S=O stretches (~1350–1150 cm1^{-1}) and cyclohexene C=C vibrations (~1650 cm1^{-1}) .
  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry using SHELXL for refinement .

Q. How do the fluorine and methyl substituents influence solubility and reactivity?

  • Methodology : The fluorine atom increases lipophilicity (logP) and hydrogen-bonding potential, while the methyl group enhances steric bulk. Use computational tools (e.g., COSMO-RS) to predict solubility in polar aprotic solvents (e.g., DMSO) . Experimentally validate via shake-flask solubility assays .

Advanced Research Questions

Q. What challenges arise during X-ray crystallographic refinement of this sulfonamide, and how can they be addressed?

  • Methodology : Challenges include disorder in the cyclohexene ring or sulfonamide group. Use SHELXL’s PART instruction to model disorder, and apply restraints (DFIX, SIMU) to stabilize geometry. Validate with R1_1 < 0.05 and wR2_2 < 0.15, ensuring data-to-parameter ratios > 10 .

Q. How can contradictions between computational and experimental 1H^1H NMR data be resolved?

  • Methodology :

  • Computational : Perform DFT calculations (B3LYP/6-311+G(d,p)) with implicit solvent models (e.g., PCM for DMSO) .
  • Experimental : Acquire NMR at higher field strengths (e.g., 600 MHz) and compare with PubChem’s reference data . Adjust for solvent-induced shifts (e.g., CDCl3_3 vs. DMSO-d6_6).

Q. What strategies guide structure-activity relationship (SAR) studies for bioactivity optimization?

  • Methodology :

  • Analog design : Replace the cyclohexene moiety with other alkenes (e.g., cyclopentene) or vary sulfonamide substituents (e.g., Cl, NO2_2) .
  • Assays : Test antimicrobial activity via MIC assays (e.g., against E. coli) or anticancer potential via MTT assays (e.g., HeLa cells) .

Q. How can regioselectivity issues in electrophilic substitution reactions be mitigated?

  • Methodology : Use directing groups (e.g., sulfonamide’s electron-withdrawing nature) to control substitution at the benzene ring. Employ Lewis acids (e.g., AlCl3_3) to enhance para-selectivity for fluorine or methyl groups .

Data Contradiction Analysis

Q. How to interpret discrepancies in melting points reported across studies?

  • Methodology :

  • Purity check : Reanalyze via DSC to confirm thermal transitions.
  • Polymorphism screening : Recrystallize from solvents of varying polarity (e.g., ethanol vs. acetonitrile) and compare XRD patterns .

Q. Why might computational logP values differ from experimental measurements?

  • Methodology :

  • Software limitations : Compare outputs from multiple tools (e.g., ChemAxon, ACD/Labs).
  • Experimental validation : Use shake-flask or HPLC-derived logP values .

Experimental Design Tables

Parameter Synthesis Optimization Characterization
PrecursorCyclohex-1-en-1-yl triflate TLC (Rf_f = 0.82 in hexanes/EtOAc)
Solvent SystemDMF or THFCDCl3_3 for NMR
PurificationSilica gel chromatography Recrystallization (EtOH/H2_2O)
Advanced Analysis Crystallography SAR Studies
SoftwareSHELXL Schrödinger Suite
Key MetricsR1_1 < 0.05IC50_{50} values

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.